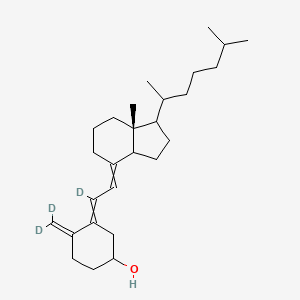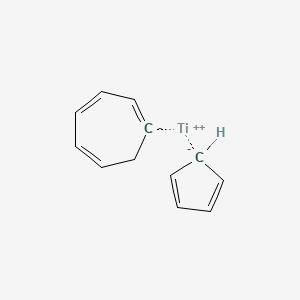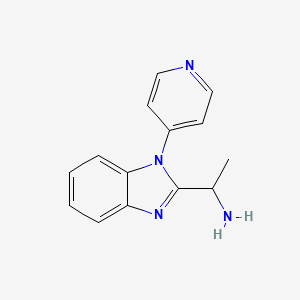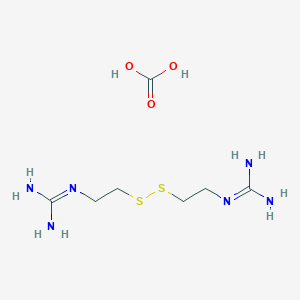
Guanidinoethyldisulfide bicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinoethyldisulfide bicarbonate is a compound with the molecular formula C6H16N6S2·H2CO3. It is known for its role as an inhibitor of nitric oxide synthase (NOS2), which makes it significant in various therapeutic areas, including infectious diseases, mouth and tooth diseases, and eye diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidinoethyldisulfide bicarbonate typically involves the reaction of 2-(2-aminoethyl)isothiourea dihydrobromide with other reagents under controlled conditions . The reaction conditions often include maintaining specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidinoethyldisulfide bicarbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction may produce thiol-containing compounds.
Applications De Recherche Scientifique
Guanidinoethyldisulfide bicarbonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It may be used in the production of other chemical compounds and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of guanidinoethyldisulfide bicarbonate involves its inhibition of nitric oxide synthase (NOS2). By inhibiting NOS2, the compound reduces the production of nitric oxide, a molecule involved in various physiological and pathological processes. This inhibition can help manage conditions associated with excessive nitric oxide production, such as inflammation and certain infectious diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidinoethyldisulfide: This compound is similar in structure but does not contain the bicarbonate group.
N-(2-Guanidino-ethyldisulfanyl)-ethylguanidine: Another related compound with a similar guanidine structure.
Uniqueness
Guanidinoethyldisulfide bicarbonate is unique due to its specific inhibitory action on nitric oxide synthase and its potential therapeutic applications. The presence of the bicarbonate group may also influence its solubility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H18N6O3S2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C6H16N6S2.CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,2,3,4) |
Clé InChI |
UKDVJWQMSMIHHA-UHFFFAOYSA-N |
SMILES canonique |
C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)
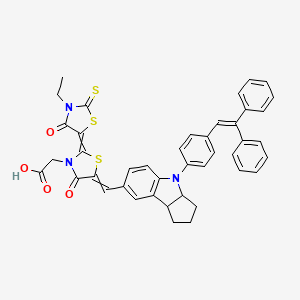
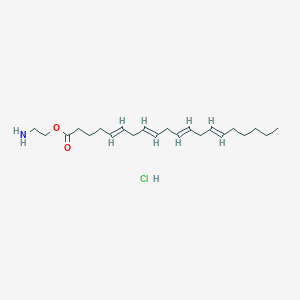
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)


![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
